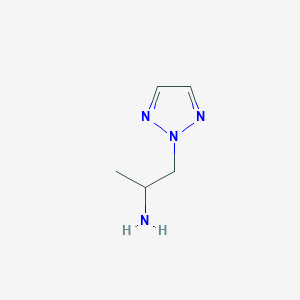

1-(2H-1,2,3-Triazol-2-YL)propan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10N4 |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

1-(triazol-2-yl)propan-2-amine |

InChI |

InChI=1S/C5H10N4/c1-5(6)4-9-7-2-3-8-9/h2-3,5H,4,6H2,1H3 |

InChI Key |

XRQBEJMDNBSWHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1N=CC=N1)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 2h 1,2,3 Triazol 2 Yl Propan 2 Amine and Analogues

Regioselective Synthesis of 2-Substituted 1,2,3-Triazoles

The primary challenge in synthesizing N-substituted 1,2,3-triazoles lies in controlling the regioselectivity of the core reaction that forms the heterocyclic ring. Direct N-arylation or N-alkylation of the parent 1,2,3-triazole often leads to a mixture of N1 and N2 isomers, with the N2-substituted product being particularly challenging to obtain selectively. nih.govmdpi.com

Huisgen 1,3-Dipolar Cycloaddition Approaches

The foundational method for synthesizing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. ox.ac.ukwikipedia.orgorganic-chemistry.org This thermal cycloaddition, however, generally lacks regioselectivity when using unsymmetrical alkynes, producing a mixture of 1,4- and 1,5-disubstituted regioisomers. beilstein-journals.orgnih.gov The reaction proceeds via a concerted pericyclic mechanism. wikipedia.orgorganic-chemistry.org Due to this lack of control, the classical Huisgen approach is often unsuitable for the specific synthesis of a single regioisomer, necessitating the development of more refined, catalyzed methods. beilstein-journals.orgacs.org

Metal-Catalyzed Azide-Alkyne Cycloaddition (MAAC) Protocols

The introduction of metal catalysts revolutionized the synthesis of 1,2,3-triazoles, offering powerful control over regioselectivity. acs.orgnih.gov These methods, collectively known as Metal-Catalyzed Azide-Alkyne Cycloaddition (MAAC), have become indispensable tools for chemists.

The most prominent MAAC reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction. beilstein-journals.orgnih.gov This reaction, independently developed by the groups of Sharpless and Meldal, is exceptionally efficient and highly regioselective, exclusively yielding 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. beilstein-journals.orgnih.govnih.gov The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and consistently provides high yields. beilstein-journals.orgmdpi.com

The mechanism of CuAAC is distinct from the concerted thermal cycloaddition and involves the formation of a copper acetylide intermediate. nih.gov While CuAAC is the gold standard for 1,4-regioisomer synthesis, it does not directly produce the 2-substituted isomers that are the focus of this article. However, subsequent functionalization of the triazole ring formed via CuAAC can be a pathway to more complex substitution patterns.

A significant breakthrough in controlling regioselectivity was the development of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). In contrast to CuAAC, this method selectively produces 1,5-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgacs.org The reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride complexes, such as [Cp*RuCl]. nih.govbohrium.com

The mechanism of RuAAC involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov This is followed by reductive elimination to yield the 1,5-disubstituted triazole product. nih.gov A key advantage of the ruthenium-catalyzed approach is its ability to utilize both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgacs.orgbohrium.com While RuAAC provides the complementary 1,5-regioisomer to CuAAC's 1,4-isomer, it does not directly yield N2-substituted products.

Palladium catalysis offers a distinct and powerful route to N2-substituted triazoles. Researchers have developed a highly N2-selective arylation of 1,2,3-triazoles using palladium catalysts. nih.gov This method directly addresses the challenge of synthesizing 2-substituted isomers. For instance, the N-arylation of unsubstituted 1,2,3-triazole with bromobenzene (B47551) in the presence of a Pd₂(dba)₃ catalyst and a biaryl phosphine (B1218219) ligand (L1) furnished the N2-arylated product with excellent selectivity (N2:N1 = 97:3). nih.gov

This high N2-selectivity is attributed to kinetic factors, specifically a rapid reductive elimination from an N2-1,2,3-triazolate-Pd complex. nih.gov This palladium-catalyzed system is effective for a range of aryl bromides, chlorides, and triflates, providing a direct and regioselective pathway to N2-aryl-1,2,3-triazoles. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Pd₂(dba)₃ / Biaryl phosphine ligand | 1,2,3-Triazole, Aryl halides (Br, Cl, OTf) | N2-Aryl-1,2,3-triazoles | High N2-selectivity (up to 99%), broad substrate scope. nih.gov |

| Pd(0) / Cu(I) bimetallic | Terminal alkynes, Allyl carbonate, Trimethylsilyl (B98337) azide | Allyltriazoles | Three-component coupling reaction. organic-chemistry.org |

Metal-Free and Azide-Free Synthetic Routes

Concerns over the potential toxicity of residual metal catalysts and the hazardous nature of organic azides have spurred the development of metal-free and azide-free synthetic strategies. researchgate.netresearchgate.net

Recent advancements include a base-induced, highly N2-regioselective synthesis of 1,2,3-triazoles. acs.orgacs.org This method involves the reaction of N-sulfonyl-1,2,3-triazoles with alkyl bromides or iodides at room temperature. acs.org The reaction proceeds via a proposed SN2-like mechanism, where the N2 atom of the N-sulfonyl-1,2,3-triazole acts as the nucleophile, leading to excellent yields (72–90%) of the N2-substituted product. acs.orgacs.org

To circumvent the use of potentially explosive azides, methods utilizing alternative nitrogen sources have been developed. One prominent azide-free approach involves the reaction of N-tosylhydrazones with various partners. researchgate.netresearchgate.net For example, a t-BuOK promoted intermolecular cycloaddition of tosylhydrazones with nitriles can produce 4,5-diaryl-2H-1,2,3-triazoles. organic-chemistry.org These methods provide safer and more sustainable alternatives for constructing the triazole ring.

| Method | Key Reagents | Product Type | Key Features |

| Base-Induced Substitution | N-sulfonyl-1,2,3-triazoles, Alkyl halides | N2-Alkyl-1,2,3-triazoles | Highly N2-regioselective, mild conditions, metal-free. acs.orgacs.org |

| Tosylhydrazone Cycloaddition | Tosylhydrazones, Nitriles | 2,4,5-Trisubstituted 1,2,3-triazoles | Azide-free, metal-free. organic-chemistry.orgresearchgate.net |

| Oxidative C-H Amination | Tetrahydrofuran, N-sulfonyl-1,2,3-triazole | N2-substituted triazoles | Radical-initiated SN2-like coupling. acs.org |

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach offers significant advantages, including operational simplicity, reduced waste, and the ability to rapidly generate libraries of complex molecules from simple precursors. nih.gov

For the synthesis of triazole-containing scaffolds, MCRs have been ingeniously designed. One common strategy involves a sequential process where an MCR is first used to assemble a molecule containing both an azide and an alkyne functionality. nih.gov This intermediate then undergoes an intramolecular azide-alkyne cycloaddition (IAAC) to form the final fused triazole system. nih.gov For example, a four-component Ugi reaction involving an ortho-azido benzaldehyde, propargyl amine, an isocyanide, and a carboxylic acid can produce an adduct perfectly primed for a subsequent intramolecular cycloaddition to yield triazolobenzodiazepines. nih.gov

Other MCR approaches can directly form the triazole ring. For instance, a three-component reaction of alkynes, trimethylsilyl azide (TMSN₃), and 1,3-dicarbonyl compounds, catalyzed by silver sulfate, can produce N1-vinyl-1,2,3-triazoles in high yields. frontiersin.org Similarly, bioactive imidazo (B10784944) mdpi.comconsensus.appsums.ac.irtriazole analogues can be prepared through an MCR involving aminotriazoles, isocyanides, and aldehydes. nih.gov These methods highlight the power of MCRs to construct complex heterocyclic systems with high atom economy and efficiency.

Green Chemistry Principles in the Synthesis of 1-(2H-1,2,3-Triazol-2-YL)propan-2-amine

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, have been increasingly applied to the synthesis of 1,2,3-triazoles. rsc.orgconsensus.appnih.gov This involves the use of environmentally benign solvents like water or glycerol, the development of recyclable catalysts, and the application of alternative energy sources to minimize energy consumption and reaction times. consensus.appnih.gov Copper nanoparticles, for example, have been used as an effective and recyclable catalyst for three-component triazole syntheses in water. consensus.app

Microwave irradiation has emerged as a powerful tool in green chemistry, offering a non-conventional heating method that can dramatically accelerate reaction rates, often leading to higher yields and cleaner products. nih.govnih.gov Unlike conventional heating, which relies on thermal conduction, microwaves provide efficient internal heat transfer directly to the solvent and reactant molecules. itmedicalteam.pl

This technique has been successfully applied to the synthesis of various 1,2,3-triazole derivatives. For instance, the copper-catalyzed Huisgen [3+2] cycloaddition between alkynes and azides can be performed under microwave irradiation, significantly reducing reaction times from hours to mere minutes while improving yields. nih.govresearchgate.net In one study, a series of 1,2,3-triazole-based carbazole (B46965) derivatives were synthesized with yields of 72–96% in a short time frame using microwave irradiation, compared to 64–94% yields with conventional heating methods that took much longer. nih.gov One-pot, multi-step sequences, such as Sonogashira cross-coupling followed by cycloaddition, have also been efficiently conducted using microwave assistance to produce 1,4-disubstituted 1,2,3-triazoles. acs.org

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | Several hours | 64-94 | nih.gov |

| Microwave Irradiation | 33-90 seconds | 82 | nih.gov |

| Microwave Irradiation | 5 minutes | 43-99 | nih.gov |

| Conventional Heating | 10 hours | Not specified | nih.gov |

| Microwave Irradiation | 8-9 minutes | Not specified | nih.gov |

Ultrasound-promoted synthesis, or sonochemistry, is another green chemistry technique that utilizes the energy of sound waves to enhance chemical reactions. The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized high-pressure and high-temperature zones, accelerating mass transfer and reaction rates. nih.gov

This method has been effectively employed for the synthesis of 1,2,3-triazole derivatives, often providing better yields in shorter reaction times compared to silent (non-sonicated) conditions. nih.govtandfonline.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, for example, can be carried out in benign solvents under ultrasound irradiation. itmedicalteam.plnih.gov Studies have shown that sonication can facilitate the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from epoxides, alkynes, and sodium azide in water, resulting in high efficiency without toxic residues. sums.ac.ir An efficient, catalyst-free protocol for synthesizing 1,2,3-triazolyl phenylhydrazone derivatives has also been developed using ultrasound assistance under environmentally benign conditions. tandfonline.com

| Reaction | Condition | Benefit | Reference |

|---|---|---|---|

| CuAAC Reaction | Ultrasound Irradiation | Reduced reaction time, increased yields | nih.gov |

| 1,3-Dipolar Cycloaddition | Ultrasound Irradiation | Better yields, less time consumption | itmedicalteam.pl |

| One-pot synthesis from epoxides | Ultrasound in water | High efficiency, no toxic residues | sums.ac.ir |

Synthetic Approaches Utilizing Specific Precursors

The choice of starting materials is fundamental to any synthetic strategy. For 1,2,3-triazoles, a variety of precursors can be employed, with the most common being organic azides and alkynes. However, other building blocks, particularly those derived from amines, also provide versatile routes to the target structures.

The reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition, is the most fundamental and widely used method for synthesizing the 1,2,3-triazole ring. tandfonline.comitmedicalteam.pl While the thermal reaction produces a mixture of 1,4- and 1,5-disubstituted regioisomers, the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and co-workers revolutionized this field. frontiersin.org

The CuAAC reaction, a prime example of "click chemistry," is highly efficient, regioselective (exclusively yielding the 1,4-isomer), and tolerant of a wide range of functional groups, allowing it to be performed under mild conditions, often in aqueous solvents. frontiersin.orgmdpi.com The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (e.g., CuSO₄·5H₂O) in the presence of a reducing agent like sodium ascorbate. researchgate.netbohrium.com Alternatively, stable copper(I) catalysts, such as copper(I) iodide (CuI) or pre-formed copper acetylides, can be used directly. mdpi.comacs.org This methodology has been used to synthesize a vast library of 1,2,3-triazole derivatives from diverse alkynes and azides. mdpi.comresearchgate.net The azides themselves are often prepared via Sₙ2 reaction of a corresponding halide with sodium azide. nih.gov

Amine precursors are central to the synthesis of this compound and its analogues, not only for forming the aminopropane side chain but also as building blocks for the triazole ring itself.

One direct route involves using amines to generate the necessary azide functionality. For example, an amine can be converted into a diazonium salt and subsequently reacted with sodium azide to form the required organic azide precursor for a cycloaddition reaction. frontiersin.org More complex strategies involve the direct participation of amines in the ring-forming step. A notable method involves the condensation of an amine with α,α-dichlorotosyl hydrazone under mild, metal-free conditions to produce 1,2,3-triazoles. frontiersin.org Another approach uses a copper-catalyzed [3+2] cycloaddition reaction between secondary amines and diazo compounds, using oxygen as a green oxidant, to prepare N1-substituted-1,2,3-triazoles. frontiersin.org These methods provide alternative pathways that avoid the direct handling of potentially unstable organic azides and expand the toolkit for synthesizing diversely substituted triazoles.

Chemical Transformations and Derivatization Pathways of 1 2h 1,2,3 Triazol 2 Yl Propan 2 Amine

Reactions Involving the Triazole Ring System

The 2H-1,2,3-triazole ring is a stable aromatic system, yet it possesses sites amenable to further chemical modification. Reactions targeting this moiety can expand the core structure, leading to polycyclic compounds, or alter its substitution pattern to fine-tune molecular properties. nih.gov The inherent electronic characteristics of the triazole ring, with its three nitrogen atoms, influence its reactivity in cycloaddition and substitution reactions. frontiersin.org

Annulation, or ring-fusion, reactions represent a powerful strategy for constructing complex polycyclic molecules from simpler heterocyclic precursors. For derivatives of 1,2,3-triazole, these strategies often involve introducing reactive functional groups onto the triazole or a neighboring substituent, which can then participate in an intramolecular cyclization. A common approach is the tandem multicomponent reaction followed by an intramolecular azide-alkyne cycloaddition (IAAC). mdpi.com This method allows for the efficient, one-pot synthesis of triazole-fused ring systems. mdpi.com

Palladium-catalyzed processes are also pivotal in synthesizing annulated 1,2,3-triazoles. For instance, a one-pot, norbornene-mediated palladium-catalyzed sequence can form both an alkyl-aryl and an aryl-heteroaryl bond through successive C-H bond activations, yielding six-membered ring annulated 2H-1,2,3-triazoles from appropriate bromoethyl azole precursors. nih.gov Other methods for creating fused systems like 1,2,3-triazolo[1,5-a]pyrazines and their quinoxaline analogs involve the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl-substituted 1,2,3-triazoles. nih.gov

Table 1: Selected Annulation Strategies for 1,2,3-Triazole Derivatives

| Strategy | Description | Key Reagents/Catalysts | Resulting Fused System |

|---|---|---|---|

| Multicomponent Reaction-IAAC | A sequential process where a multicomponent reaction introduces azide (B81097) and alkyne functionalities, followed by an intramolecular cycloaddition. mdpi.com | Varies depending on MCR | Poly-heterocycles |

| Palladium-Catalyzed Alkylation/Arylation | A one-pot sequence involving norbornene-mediated C-H activation to form fused six-membered rings. nih.gov | Palladium catalyst, norbornene | Annulated 2H-triazoles |

| Pictet–Spengler Reaction | Intramolecular cyclization of ortho-substituted anilines tethered to a 1,2,3-triazole. nih.gov | Aryl aldehydes | 1,2,3-Triazoloquinoxalines |

The 2H-1,2,3-triazole moiety can be modified through various reactions, although it is generally less reactive than its 1H- counterpart. Alkylation of the parent NH-1,2,3-triazole is a common method to introduce substituents at the N2 position, though this can sometimes lead to a mixture of N1 and N2 isomers depending on the reaction conditions. researchgate.net For pre-formed 2-substituted triazoles, modifications often target the carbon atoms of the ring, particularly if they are functionalized.

For example, 4-bromo-2-substituted-1,2,3-triazoles can undergo Suzuki cross-coupling reactions to introduce aryl or other groups at the C4 position, leading to 2,4,5-trisubstituted triazoles. organic-chemistry.org This highlights a pathway where an existing triazole ring can be further elaborated. Additionally, copper-catalyzed annulation reactions of various precursors can yield fully substituted N²-aryl-1,2,3-triazoles, demonstrating methods to build complexity around the 2H-triazole core from acyclic starting materials. organic-chemistry.orgfrontiersin.org Transformations starting with 4-monosubstituted 1,2,3-triazoles are particularly valuable due to their accessibility and the potential for facile modifications at the nitrogen and carbon atoms of the ring. sioc-journal.cn

Reactivity of the Propan-2-amine Side Chain

The primary amine of the propan-2-amine side chain is a key site of reactivity, acting as a potent nucleophile and a base. This functional group is readily derivatized, allowing for the introduction of a vast range of functionalities that can modulate the compound's physicochemical properties and biological interactions.

The primary amine group (-NH₂) can be transformed into various other functional groups through well-established organic reactions. fiveable.me These interconversions are fundamental in synthetic chemistry for altering the electronic and steric properties of the molecule. solubilityofthings.com

Oxidation: While direct oxidation of primary amines can be complex, specific methods can convert them into oximes, nitroso compounds, or, with cleavage, into ketones.

Alkylation: Direct alkylation with alkyl halides can lead to secondary and tertiary amines, though over-alkylation can be an issue, often resulting in quaternary ammonium salts. libretexts.org

Conversion to Azides: The amine can be converted to an azide (R-N₃) via diazotization followed by substitution with an azide source. The resulting azide can then undergo further reactions, such as Curtius rearrangement to form an isocyanate or participate in cycloaddition reactions. mdpi.com

Table 2: Common Functional Group Interconversions for Primary Amines

| Starting Group | Reagent(s) | Resulting Group | Reaction Type |

|---|---|---|---|

| Primary Amine (R-NH₂) | Acyl Halide / Anhydride | Amide (R-NHCOR') | Acylation |

| Primary Amine (R-NH₂) | Sulfonyl Chloride (R'SO₂Cl) | Sulfonamide (R-NHSO₂R') | Sulfonylation |

| Primary Amine (R-NH₂) | NaNO₂, HCl then NaN₃ | Azide (R-N₃) | Diazotization/Substitution |

The nucleophilic nature of the primary amine facilitates its reaction with a wide range of electrophiles to form stable derivatives.

Amide Formation: The most common reaction of the primary amine is acylation to form amides. This is typically achieved by reacting the amine with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent (e.g., DCC, EDC). This reaction is fundamental in medicinal chemistry, as the resulting amide bond is a key structural feature in many biologically active molecules. solubilityofthings.com The 1,2,3-triazole ring itself is sometimes considered a stable bioisostere of the amide bond, offering a different scaffold with similar hydrogen bonding capabilities. lifechemicals.comnih.gov

Ester and Other Derivatives: While the amine itself does not directly form esters, it can be converted into derivatives that do. For example, after converting the amine to a hydroxyl group (a more complex, multi-step process), esterification could be performed. More directly, the amine can form other important derivatives such as ureas (by reaction with isocyanates) and sulfonamides (by reaction with sulfonyl chlorides). libretexts.orgmdpi.com The formation of triazole-linked amides and esters through coupling of the amine with functionalized carboxylic acids is a common strategy for creating libraries of bioactive compounds. researchgate.net

Selective Derivatization for Specialized Applications

The bifunctional nature of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine allows for selective derivatization of either the triazole ring or the amine side chain, enabling the synthesis of compounds for specialized applications. nih.gov The choice of reaction conditions and reagents dictates which part of the molecule reacts. For example, reactions with electrophiles under basic conditions will typically target the more nucleophilic amine group. Conversely, reactions requiring metal catalysis, such as cross-coupling, can be directed towards a pre-functionalized triazole ring (e.g., a bromo-triazole).

This selective derivatization is crucial in drug discovery and materials science. mdpi.com In medicinal chemistry, the amine handle can be used to attach the triazole core to amino acids, peptides, or other pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. researchgate.netresearchgate.net The triazole ring, known for its stability and ability to form hydrogen bonds, serves as a robust scaffold or linker. frontiersin.orgbohrium.com Derivatization of the amine to form diverse amides, for instance, allows for systematic exploration of structure-activity relationships (SAR) by probing interactions with biological targets. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1 2h 1,2,3 Triazol 2 Yl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a chemical compound by observing the magnetic properties of atomic nuclei. For 1-(2H-1,2,3-triazol-2-yl)propan-2-amine, ¹H and ¹³C NMR would provide critical information about the hydrogen and carbon framework, respectively.

¹H NMR Spectroscopic Analysis

Detailed experimental ¹H NMR data for this specific compound, including chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), coupling constants (J), and integration values for each proton environment, are required for a complete analysis. This data is not currently available in the searched literature.

¹³C NMR Spectroscopic Analysis

A ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in the molecule. The analysis would involve assigning the observed chemical shifts to the carbons of the triazole ring, the propyl chain, and the methyl groups. This experimental data could not be located.

Other Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC). This information is crucial for unambiguous assignment of the ¹H and ¹³C spectra. Specific 2D NMR data for the target compound is not available.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and FT-Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to the vibrational modes of the molecular bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the alkyl and triazole groups, C=N and N=N stretching within the triazole ring, and various bending vibrations. A data table of specific, experimentally determined vibrational frequencies (in cm⁻¹) is necessary for a detailed analysis but is not available in the literature.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the triazole ring, which are often weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum. A comprehensive analysis requires experimental Raman shift data, which could not be found for this compound.

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical method that provides information about the mass-to-charge ratio (m/z) of ions. This technique is crucial for determining the molecular weight and elemental formula of a substance. In the characterization of novel heterocyclic compounds, it serves as a primary tool for structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of a compound by providing a highly accurate mass measurement. uci.edu Instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers can determine the mass of a molecule with a precision of a few parts per million (ppm), which is accurate enough to deduce its unique elemental composition. mdpi.comnih.gov

For a compound such as this compound, HRMS is the definitive method to verify its elemental makeup. The analysis typically involves a soft ionization method, like Electrospray Ionization (ESI), which generates protonated molecular ions [M+H]⁺ or other adducts, such as [M+Na]⁺. nih.gov The instrument then precisely measures the m/z value of the resulting ion. This experimentally determined mass is compared to the theoretically calculated mass based on the compound's molecular formula (C₅H₁₀N₄). A strong correlation between the measured and calculated values provides high confidence in the compound's identity.

While specific experimental HRMS data for this compound were not found in the reviewed literature, the anticipated results from such an analysis are presented in the following table for illustrative purposes.

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₅H₁₁N₄⁺ | 127.09782 |

| [M+Na]⁺ | C₅H₁₀N₄Na⁺ | 149.07977 |

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) stands as the most conclusive technique for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. mdpi.com This powerful method yields exact data on bond lengths, bond angles, and the spatial arrangement of atoms. It also reveals intermolecular forces, like hydrogen bonds, that dictate how molecules are packed within the crystal lattice. nih.gov

The experimental procedure requires irradiating a single crystal of the substance with a focused beam of monochromatic X-rays. The electrons within the crystal's atoms diffract this beam, creating a distinct pattern of reflections. The analysis of the positions and intensities of these reflections allows for the construction of an electron density map, from which the positions of all atoms in the structure can be resolved. researchgate.net

An XRD study of this compound would unequivocally confirm its atomic connectivity, identify the specific isomer of the 1,2,3-triazole ring, and define the conformation of the propan-2-amine substituent.

A published crystal structure for this compound is not currently available in the scientific literature. However, the data table below illustrates the typical crystallographic parameters that would be determined from such a study.

| Crystallographic Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₅H₁₀N₄ |

| Formula Weight | 126.16 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | Illustrative Value |

| Z (Molecules per Unit Cell) | 4 |

Lack of Publicly Available Research Data Precludes Article Generation

A thorough investigation of scientific databases and publicly accessible research reveals a significant absence of specific computational and theoretical studies for the chemical compound This compound . While extensive research exists on the computational analysis of the broader 1,2,3-triazole class of compounds, no dedicated studies detailing Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, reactivity descriptors, or molecular docking simulations for this particular molecule could be identified.

The user's request for an article focused solely on these specific computational investigations for this compound cannot be fulfilled without resorting to speculation or fabricating data, which would compromise the scientific accuracy and integrity of the content. The generation of the requested detailed sections and data tables is contingent upon the existence of published, peer-reviewed research which, in this case, is not available.

Therefore, the article as outlined in the instructions cannot be created.

Computational and Theoretical Investigations of 1 2h 1,2,3 Triazol 2 Yl Propan 2 Amine

Molecular Modeling and Docking Simulations

Conformational Analysis and Energy Landscapes

Computational chemistry provides powerful tools for investigating the three-dimensional structures of molecules and their relative stabilities. Conformational analysis of 1-(2H-1,2,3-triazol-2-yl)propan-2-amine involves identifying all possible spatial arrangements of its atoms, known as conformers, that arise from rotation around its single bonds. The goal is to determine the lowest energy (most stable) conformations and to understand the energy barriers that separate them.

While specific experimental or computational studies on the conformational landscape of this compound are not extensively detailed in publicly available literature, the methodologies for such an analysis are well-established. Theoretical methods, particularly Density Functional Theory (DFT), are commonly employed for this purpose. ekb.egekb.eg A potential energy surface (PES) scan is typically performed by systematically rotating the dihedral angles of the molecule's rotatable bonds and calculating the corresponding energy at each step. nih.gov This process maps out the energy landscape, revealing energy minima (stable conformers) and transition states (energy maxima).

For this compound, the key rotatable bonds would be the C-N bond connecting the propan-2-amine group to the triazole ring and the C-C bond within the propyl chain. The analysis would likely reveal several low-energy conformers, with their relative stability influenced by factors like steric hindrance and intramolecular interactions. For instance, the spatial orientation of the bulky isopropyl group relative to the triazole ring would be a critical determinant of conformational preference. researchgate.net DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can provide accurate geometries and relative energies for these conformers. ekb.egekb.eg

The results of such an analysis are typically presented in a data table, illustrating the relative energies and key dihedral angles of the most stable conformers.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (N-N-C-C) (°) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 60 | 0.00 | 75.2 |

| B | 180 | 1.50 | 15.5 |

| C | -60 | 1.75 | 9.3 |

Note: This table is illustrative and based on typical results from conformational analyses of similar small molecules. The values are hypothetical and serve to demonstrate the type of data generated from such a study.

Ligand-Target Interaction Prediction (General Principles)

Predicting how a small molecule (ligand) like this compound will interact with a biological target, such as a protein or enzyme, is a cornerstone of computational drug discovery. nih.gov These predictions help to identify potential therapeutic targets, screen large libraries of compounds, and optimize lead candidates. iaanalysis.com The prediction methods are broadly categorized into structure-based, ligand-based, and, more recently, machine learning approaches.

Structure-Based Methods: These methods require the three-dimensional structure of the target protein. The most common technique is molecular docking. ijcap.in Docking algorithms place the ligand into the binding site of the target and evaluate the "fit" using a scoring function. nih.gov The process involves two main steps:

Sampling: Generating a variety of possible orientations and conformations of the ligand within the binding site. nih.gov

Scoring: Estimating the binding affinity for each generated pose. Scoring functions approximate the free energy of binding by considering factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. iaanalysis.com

Ligand-Based Methods: When the 3D structure of the target is unknown, ligand-based approaches can be used. These methods rely on the principle that molecules with similar structures often have similar biological activities. nih.gov Techniques include:

Quantitative Structure-Activity Relationship (QSAR): This method develops statistical models that correlate the chemical properties of a set of known active and inactive molecules with their biological activity. nih.gov

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a ligand to interact with a specific target. This model can then be used to screen databases for other molecules that fit these criteria. nih.gov

Quantum Mechanics (QM) Methods: For a more accurate description of the electronic interactions that govern ligand binding, quantum mechanics methods are increasingly used. ijirt.org QM calculations can provide a detailed understanding of charge distribution, polarization, and bond formation/breaking, which is crucial for systems involving metal ions or covalent interactions. nih.govspringernature.com Hybrid QM/Molecular Mechanics (QM/MM) methods combine the accuracy of QM for the critical binding site region with the efficiency of classical mechanics for the rest of the protein system. nih.govmdpi.com

Table 2: Overview of Ligand-Target Interaction Prediction Methods

| Method Category | Technique | Principle | Required Information |

| Structure-Based | Molecular Docking | Simulates the binding of a ligand to a receptor to find the best spatial and energetic fit. iaanalysis.comcomputabio.com | 3D structure of the target protein. |

| Ligand-Based | QSAR, Pharmacophore Modeling | Relates the chemical structure and properties of ligands to their biological activity. nih.gov | A set of molecules with known activity. |

| Quantum Mechanics | DFT, QM/MM | Uses quantum physics to accurately model electronic interactions between the ligand and target. springernature.commdpi.com | 3D structure of the target protein. |

| Machine Learning | Deep Neural Networks | Learns complex patterns from large datasets of known protein-ligand interactions to predict new ones. nih.govcam.ac.uk | Large datasets of known interactions. |

Mechanistic Insights from Computational Studies

Computational studies are invaluable for elucidating the underlying mechanisms of chemical reactions and molecular interactions involving compounds like this compound. By modeling systems at the atomic level, these methods can provide insights that are often difficult or impossible to obtain through experimental means alone.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) is a powerful tool for investigating reaction pathways. nih.gov For triazole derivatives, computational studies have been used to explore the mechanisms of their synthesis, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.com Such studies can identify transition states, calculate activation energies, and confirm the regioselectivity of a reaction, explaining why certain products are formed over others. mdpi.com This information is crucial for optimizing reaction conditions and designing new synthetic routes.

Understanding Electronic Properties: Computational methods can calculate a wide range of electronic properties that govern a molecule's reactivity and interactions. For 1,2,3-triazole derivatives, DFT calculations have been used to determine the distribution of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov Analysis of the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Probing Intermolecular Interactions: The biological activity of a molecule is fundamentally linked to its non-covalent interactions with its target. Computational studies can characterize these interactions in detail. For example, theoretical investigations on triazole derivatives have been used to analyze the strength and geometry of hydrogen bonds with other molecules, such as water or ammonia. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is another advanced method used to investigate the nature and strength of both covalent and non-covalent bonds. researchgate.net These insights are critical for understanding ligand-receptor binding and for rational drug design. nih.gov

Table 3: Mechanistic Insights from Computational Methods for Triazole Derivatives

| Computational Method | Type of Insight | Example Application | Reference |

| Density Functional Theory (DFT) | Reaction Pathways | Elucidating the stepwise mechanism and regioselectivity of the CuAAC reaction for triazole synthesis. | mdpi.com |

| DFT / TD-DFT | Electronic Structure | Calculating HOMO-LUMO energies to assess chemical reactivity and stability of novel triazole hybrids. | nih.gov |

| DFT / NBO Analysis | Intermolecular Forces | Analyzing hydrogen bond strengths and charge transfer between a triazole derivative and solvent molecules. | researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of Chemical Bonds | Characterizing the strength and nature of intramolecular hydrogen bonding interactions in triazole derivatives. | researchgate.net |

Applications and Future Research Directions in Chemical Sciences

Role as a Synthetic Building Block for Complex Molecules

The 1,2,3-triazole ring is a well-established and versatile building block in organic synthesis, largely due to the advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). longdom.org This reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. The resulting triazole core is not merely a linker but an active participant in the biological activity of the final molecule, often serving as a bioisostere for amide or ester groups, which enhances metabolic stability. longdom.orgresearchgate.net

1-(2H-1,2,3-Triazol-2-YL)propan-2-amine, with its primary amine functionality, is a valuable synthon for the construction of more complex molecules. The amine group can be readily derivatized to introduce a wide range of functionalities or to be incorporated into larger molecular frameworks. For instance, chiral 1,4-disubstituted-1,2,3-triazole derivatives have been synthesized from amino acids, highlighting the utility of chiral amine precursors in generating enantiomerically pure triazole compounds. nih.gov The synthesis of bioactive molecules, such as antimicrobial and anticancer agents, often relies on the incorporation of the 1,2,3-triazole scaffold. longdom.orgtandfonline.com

A summary of representative complex molecules synthesized using 1,2,3-triazole building blocks is presented in the table below.

| Compound Class | Synthetic Strategy | Potential Application |

| Triazole-thymol derivatives | Click reaction between O-propargyl thymol (B1683141) and benzyl (B1604629) azides | Antibacterial agents |

| 1,2,3-Triazole-naphthoquinone conjugates | Click chemistry | Antimalarial and antitumor agents |

| Chiral 1,4-disubstituted-1,2,3-triazoles | From amino acids via azido (B1232118) alcohols and CuAAC | Enzyme inhibitors |

| Fused triazole heterocycles | Intramolecular cyclization of substituted triazoles | Biologically active scaffolds |

Contributions to Materials Science and Organic Electronics

Derivatives of 2H-1,2,3-triazole are emerging as promising components in the field of materials science and organic electronics. The 2-substituted-2H-1,2,3-triazole core can impart desirable photophysical properties to organic molecules, making them suitable for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The high nitrogen content and aromatic nature of the triazole ring contribute to good thermal and chemical stability, which are crucial for the longevity of organic electronic devices. nih.gov

Research has shown that 2-aryl-1,2,3-triazole derivatives can exhibit bright blue fluorescence with high quantum yields, large Stokes shifts, and long fluorescence lifetimes. researchgate.net These properties are highly sought after for the development of efficient luminophores. The photophysical characteristics of these materials can be fine-tuned by modifying the substituents on the triazole ring and the aryl group.

The table below summarizes the key photophysical properties of some 2-aryl-1,2,3-triazole derivatives.

| Substituent on 2-Aryl Group | Emission Color | Quantum Yield | Application |

| Various electron-donating groups | Blue | High | OLEDs, Fluorescent probes |

| Various electron-withdrawing groups | Tunable emission | Variable | OFETs, Sensors |

Utility in Agrochemical Development

Triazole compounds have a long-standing history in agrochemical development, with many commercially successful fungicides and herbicides belonging to this class of heterocycles. rjptonline.org The mode of action of many triazole fungicides involves the inhibition of ergosterol (B1671047) biosynthesis, an essential component of fungal cell membranes. rjptonline.org In the realm of herbicides, compounds like amitrole (B94729) (3-amino-1,2,4-triazole) have been used for the control of a wide range of weeds. herts.ac.uknih.gov

While direct studies on the herbicidal or fungicidal activity of this compound are not widely reported, its structural features suggest potential in this area. The development of novel triazole derivatives with herbicidal activity is an active area of research. For instance, novel triazolinone derivatives have been synthesized and shown to be potent protoporphyrinogen (B1215707) oxidase (Protox) inhibitors, a key enzyme in chlorophyll (B73375) biosynthesis. nih.gov The introduction of an aminopropyl group could influence the compound's uptake, translocation, and interaction with biological targets in plants. The synthesis of various 1,2,3-triazole derivatives has been shown to yield compounds with phytotoxic activity, interfering with the germination and growth of various plant species. researchgate.net

The table below presents examples of triazole derivatives with agrochemical applications.

| Compound Class | Mode of Action | Target Weeds/Fungi |

| Triazole fungicides (e.g., tebuconazole) | Ergosterol biosynthesis inhibition | Broad-spectrum fungi |

| Triazole herbicides (e.g., amitrole) | Inhibition of histidine biosynthesis | Broadleaf and grassy weeds |

| Triazolinone derivatives | Protoporphyrinogen oxidase (Protox) inhibition | Broadleaf weeds in rice |

| Halogenated benzyl triazoles | Interference with germination and radicle growth | Dicotyledonous and monocotyledonous species |

Catalytic Applications (e.g., Organocatalysis)

The presence of a chiral primary amine in this compound makes it a promising candidate for applications in asymmetric organocatalysis. Chiral primary amines are a well-established class of organocatalysts, capable of promoting a wide range of enantioselective transformations. rsc.org The triazole ring in this compound can also play a role in catalysis, potentially through hydrogen bonding interactions that can help to organize the transition state and enhance stereoselectivity. researchgate.net

The development of chiral 1,2,3-triazoles for use in asymmetric catalysis is an expanding field of research. researchgate.net For example, chiral triazole-oxazoline ligands have been synthesized and successfully employed in asymmetric Diels-Alder reactions. researchgate.net The combination of the chiral amine and the triazole moiety in this compound offers a unique scaffold for the design of novel organocatalysts.

The table below lists some asymmetric reactions where chiral amine and triazole-based catalysts have been employed.

| Reaction Type | Catalyst Type | Key Feature |

| Aldol reaction | Chiral primary amine | Enamine catalysis |

| Michael addition | Chiral primary amine | Enamine catalysis |

| Diels-Alder reaction | Chiral triazole-oxazoline ligand | Lewis acid catalysis |

| Dearomatization reactions | Chiral triazoles | Anion-binding catalysis |

Potential in Detection and Imaging Technologies

The 1,2,3-triazole ring has been successfully incorporated into fluorescent chemosensors for the detection of various analytes, particularly metal ions. nih.govresearchgate.netsci-hub.sersc.org The nitrogen atoms of the triazole ring can act as coordination sites for metal ions, and this interaction can lead to a change in the fluorescence properties of the molecule, such as quenching or enhancement of the emission. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of the target analyte.

The 2-substituted-2H-1,2,3-triazole scaffold, as present in this compound, is particularly interesting for the development of fluorescent probes due to the favorable photophysical properties of these isomers. researchgate.net By attaching a suitable fluorophore to the this compound backbone, it is possible to design novel sensors for a variety of applications, including environmental monitoring and biological imaging. The chiral nature of the compound could also be exploited for the enantioselective recognition of chiral analytes. A chiral fluorescent sensor based on (S)-BINOL and 1,2,3-triazole moieties has been synthesized for the sensitive recognition of ferric ions. researchgate.net

The table below provides examples of 1,2,3-triazole-based fluorescent sensors.

| Analyte | Sensor Design Principle | Fluorescence Response |

| Metal ions (e.g., Cu2+, Fe3+) | Coordination to triazole nitrogens | Quenching or enhancement |

| Anions (e.g., F-) | Hydrogen bonding to triazole C-H | "Turn-on" fluorescence |

| Saccharides | Boronic acid appended triazole | Modulation of fluorescence |

Emerging Research Frontiers for this compound Analogues

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, with a vast number of analogues being synthesized and evaluated for a wide range of biological activities. researchgate.netlongdom.orgnih.govnih.gov The structural and electronic properties of the triazole ring make it an attractive moiety for drug design, as it can engage in various non-covalent interactions with biological targets.

Emerging research is focused on the development of novel 1,2,3-triazole derivatives with improved pharmacological profiles. This includes the synthesis of hybrid molecules where the triazole ring links two different pharmacophores to create bifunctional drugs. longdom.org For example, 1,2,3-triazole-substituted andrographolide (B1667393) derivatives have been explored for their anticancer properties. nih.gov The synthesis of novel 1,2,3-triazole-thymol derivatives has yielded compounds with significant antibacterial activity. nih.gov

The development of new synthetic methodologies for the preparation of functionalized 1,2,3-triazoles is also a key research frontier. This includes the use of organocatalytic methods to access novel triazole structures. nih.gov The exploration of the therapeutic potential of 2-substituted-2H-1,2,3-triazoles, in particular, is an area of growing interest, with recent studies highlighting their potential as fungicides. acs.org

The table below highlights some of the emerging research areas for 1,2,3-triazole analogues.

| Research Area | Therapeutic Target/Application | Key Innovation |

| Anticancer agents | Various cancer cell lines | Hybrid molecules, improved drug-like properties |

| Antimicrobial agents | Drug-resistant bacteria and fungi | Novel structural motifs, synergistic effects |

| Antiviral agents | HIV, influenza, etc. | Inhibition of viral enzymes |

| Organocatalysis | Asymmetric synthesis | Novel chiral triazole-based catalysts |

Q & A

Basic Research Question

- NMR Spectroscopy:

- 1H/13C NMR: Confirm triazole ring substitution patterns and amine proton environments. For example, triazole protons resonate at δ 7.5–8.5 ppm in DMSO-d6 .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex mixtures.

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C5H10N4: 127.0984 Da).

- IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .

How can researchers resolve discrepancies in reaction yields when scaling up triazole synthesis?

Advanced Research Question

Yield variations often arise from non-linear scaling effects. Mitigation strategies include:

- Kinetic Analysis: Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust heating/cooling rates .

- Mixing Efficiency: Computational fluid dynamics (CFD) models optimize agitator speed and reactor geometry for homogeneous mixing.

- DoE-Based Troubleshooting: Apply response surface methodology (RSM) to isolate factors like oxygen sensitivity or byproduct formation.

Example: A 10-fold scale-up of a triazole synthesis led to a 15% yield drop due to inadequate heat dissipation. Redesigning the reactor jacket restored efficiency .

What safety protocols are essential when handling this compound?

Basic Research Question

- Hazard Classification: The compound may cause skin corrosion (Category 1B) and severe eye damage (Category 1). Always use nitrile gloves and safety goggles .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of aerosols or dust.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Question

- Substitution Patterns: Electron-withdrawing groups (e.g., -NO2) at the triazole 4-position enhance binding to kinase targets, while bulky substituents (e.g., adamantyl) improve metabolic stability .

- Chirality Effects: Enantiomeric purity (e.g., R vs. S configurations) significantly influences receptor affinity. For example, (R)-configured triazoles showed 10x higher activity in a recent neurokinin receptor study .

Table 3: Structure-Activity Relationship (SAR) Trends

| Modification | Biological Effect | Reference |

|---|---|---|

| 4-NO2 substitution | ↑ Kinase inhibition | |

| Adamantyl attachment | ↑ Plasma half-life |

What strategies are effective in analyzing contradictory data from different triazole synthesis studies?

Advanced Research Question

- Meta-Analysis Frameworks: Aggregate data from multiple studies using tools like RevMan to identify outliers or systematic biases.

- Reproducibility Checks: Validate conflicting results by replicating experiments under identical conditions (e.g., catalyst purity, solvent batch).

- Cross-Validation with Computational Models: Compare experimental yields with DFT-predicted activation energies to identify improbable results .

Example: Discrepancies in reported CuAAC yields (15–35%) were traced to variations in azide purity, resolved through HPLC quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.